4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule that contains a quinoxalinone core, which is a type of heterocyclic compound. It also contains a fluorophenyl group and a sulfonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could potentially increase the compound’s stability and reactivity .Scientific Research Applications
Polymer Science and Materials Chemistry
- Synthesis and Characterization of Carboxylated Poly(ether sulfone)s : A study explored the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with bis(4-hydroxyphenyl)sulfone, leading to carboxylated poly(ether sulfone)s. This research highlights the development of new materials with potential applications in filtration and separation technologies (Weisse, Keul, & Höcker, 2001).
- Development of Sulfonated Poly(arylene ether sulfone)s : New series of sulfonated poly(arylene ether sulfone)s (SPAESs) containing fluorophenyl pendant groups were synthesized for use in low-temperature proton exchange membrane fuel cells, demonstrating high proton conductivity and chemical stability (Li, Xie, Cai, & Qiao, 2014).
Medicinal Chemistry and Drug Design
- Anticancer Activity of Naphthoquinone Derivatives : Phenylaminosulfanyl-naphthoquinone derivatives were synthesized and shown to exhibit potent cytotoxic activity against various human cancer cell lines, with minimal toxicity in normal cells. These findings suggest the therapeutic potential of fluoro-substituted sulfone compounds in cancer treatment (Ravichandiran et al., 2019).
- Enzyme Inhibition for Cerebrovascular Applications : Research into 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides demonstrated selective enzyme inhibition capabilities, potentially offering new avenues for cerebrovasodilatation treatments with lower side effects compared to existing therapies (Barnish et al., 1981).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfonylacetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-5-7-12(8-6-11)24(22,23)10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNOHBKRDLVIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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